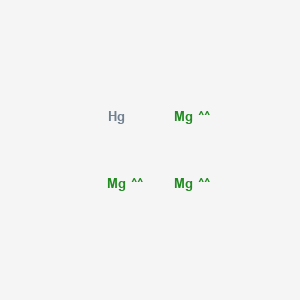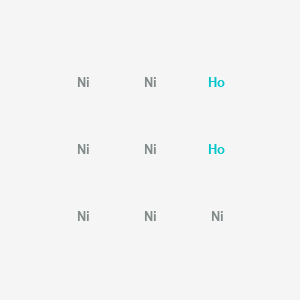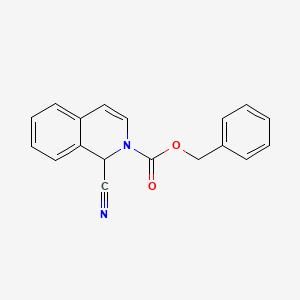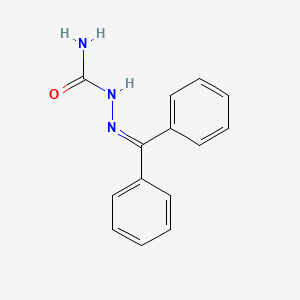
Pentachlorophenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenyl benzenesulfonate is an organochlorine compound that combines the properties of pentachlorophenol and benzenesulfonate. It is known for its use in various industrial and agricultural applications due to its stability and effectiveness as a biocide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of pesticides, fungicides, and other biocides.
Wirkmechanismus
The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Benzenesulfonic acid: Another sulfonated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl benzenesulfonate is unique due to its combined properties of pentachlorophenol and benzenesulfonate, offering enhanced stability and effectiveness in various applications compared to its individual components .
Eigenschaften
CAS-Nummer |
6912-20-5 |
|---|---|
Molekularformel |
C12H5Cl5O3S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
LJCUQLCGWDFTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)












